alpha-Allylprodine

Catalog No.
S13239019
CAS No.
53611-18-0
M.F
C18H25NO2
M. Wt
287.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Allylprodine

CAS Number

53611-18-0

Product Name

alpha-Allylprodine

IUPAC Name

[(3R,4S)-1-methyl-4-phenyl-3-prop-2-enylpiperidin-4-yl] propanoate

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C18H25NO2/c1-4-9-16-14-19(3)13-12-18(16,21-17(20)5-2)15-10-7-6-8-11-15/h4,6-8,10-11,16H,1,5,9,12-14H2,2-3H3/t16-,18-/m1/s1

InChI Key

KGYFOSCXVAXULR-SJLPKXTDSA-N

Canonical SMILES

CCC(=O)OC1(CCN(CC1CC=C)C)C2=CC=CC=C2

Isomeric SMILES

CCC(=O)O[C@]1(CCN(C[C@H]1CC=C)C)C2=CC=CC=C2

Alpha-Allylprodine is an opioid analgesic that is structurally related to prodine, a compound originally developed in the mid-20th century. It was discovered by Hoffman-La Roche in 1957 during research aimed at understanding the binding characteristics of opioids. The compound features an allyl group, which enhances its binding affinity to the μ-opioid receptor, making it significantly more potent than its analogs. Specifically, the 3R,4S-isomer of alpha-Allylprodine has been reported to be 23 times more potent than morphine, largely due to its ability to interact with additional amino acid targets in the receptor binding site .

Typical of opioid compounds. These reactions include:

  • Oxidation: Alpha-Allylprodine can undergo oxidation reactions, which may modify its pharmacological properties.
  • Alkylation: As with many opioid derivatives, alkylation reactions can alter its efficacy and potency.
  • Hydrolysis: The compound can be hydrolyzed under certain conditions, potentially affecting its stability and activity.

These reactions are essential for understanding how alpha-Allylprodine can be modified for therapeutic applications or to study its mechanism of action.

Alpha-Allylprodine exhibits significant biological activity as an analgesic. Its primary effects include:

  • Analgesia: It provides pain relief comparable to other potent opioids.
  • Sedation: Similar to other opioids, it induces sedation, which can be beneficial in clinical settings.
  • Side Effects: Common side effects include nausea, vomiting, itching, and respiratory depression. The latter can be particularly dangerous and may lead to fatal outcomes if not monitored properly .

The compound's unique structure allows it to bind effectively to the μ-opioid receptor, which is responsible for mediating pain relief and other opioid effects.

The synthesis of alpha-Allylprodine typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups.
  • Formation of the Allyl Group: This step often involves reactions that introduce the allyl moiety into the prodine structure.
  • Purification: Following synthesis, purification methods such as crystallization or chromatography are employed to isolate pure alpha-Allylprodine.

While specific synthetic routes may vary, the general approach focuses on modifying existing opioid structures to enhance potency and reduce side effects .

Alpha-Allylprodine has potential applications in various fields:

  • Pain Management: Due to its high potency as an analgesic, it could be utilized in clinical settings for managing severe pain.
  • Research: It serves as a valuable tool for studying opioid receptor interactions and the pharmacodynamics of opioids.
  • Drug Development: Insights gained from alpha-Allylprodine may guide the development of new analgesics with improved safety profiles .

Interaction studies involving alpha-Allylprodine focus on its binding characteristics with opioid receptors. Research indicates that it interacts differently with various receptor subtypes compared to traditional opioids. Notably:

  • Receptor Binding: Studies have shown that phenolic and non-phenolic opioids bind at different subsites on identical opioid receptors, which is crucial for understanding their unique pharmacological profiles .
  • Comparative Analyses: Interaction studies often compare alpha-Allylprodine with other opioid compounds to elucidate differences in efficacy and safety.

These studies are vital for assessing the therapeutic potential and risks associated with alpha-Allylprodine.

Similar compounds include:

  • Prodine
  • Pethidine
  • Fentanyl
  • Morphine

Comparison Table

CompoundPotency (relative)Primary UseKey Differences
Alpha-Allylprodine23x MorphineAnalgesicHigher potency due to allyl group
ProdineModerateAnalgesicLess potent than alpha-Allylprodine
PethidineModerateAnalgesicDifferent structure; faster onset
Fentanyl50-100x MorphineAnalgesicExtremely potent; used in anesthesia
MorphineBaselineAnalgesicStandard reference for potency

Alpha-Allylprodine stands out due to its unique structural modifications that enhance its binding affinity and potency compared to other opioids. Its distinct mechanism of action offers potential advantages in pain management strategies .

Alpha-allylprodine, a stereoisomer of allylprodine, emerged from mid-20th-century opioid research at Hoffmann-La Roche. First synthesized in 1957 during investigations into pethidine analogs, its discovery aimed to validate hypotheses about opioid receptor binding mechanics. Researchers sought to distinguish how phenolic (e.g., morphine) and non-phenolic opioids (e.g., prodine derivatives) interact with receptor subsites, with alpha-allylprodine serving as a critical probe for non-phenolic binding. The compound’s stereochemical complexity and enhanced potency relative to earlier prodine analogs (e.g., α-prodine) positioned it as a pivotal tool in structure-activity relationship (SAR) studies.

Chemical Classification Within Opioid Analogs

Alpha-allylprodine belongs to the 4-phenylpiperidine class of synthetic opioids, characterized by a piperidine ring substituted at the 4-position with a phenyl group. Structurally, it is a 3-allyl-1-methyl-4-phenyl-4-propionoxypiperidine derivative, distinguishing it from simpler prodine analogs through its allyl substituent. This allyl group confers unique steric and electronic properties, enabling differentiated receptor interactions compared to alkyl-substituted counterparts. The compound falls under the broader category of μ-opioid receptor agonists, sharing mechanistic parallels with fentanyl and methadone but differing in binding kinetics.

Academic Significance in Medicinal Chemistry

Alpha-allylprodine’s academic value lies in its role in elucidating opioid receptor topography. Early studies leveraged its stereoselectivity to map the spatial requirements of the μ-opioid receptor’s hydrophobic pocket. For instance, the 3R,4S-isomer exhibits 23-fold greater analgesic potency than morphine, a phenomenon attributed to optimal allyl group alignment with a complementary receptor subpocket. These insights have informed the design of receptor-targeted analgesics with reduced off-target effects.

Alpha-Allylprodine possesses the molecular formula C₁₈H₂₅NO₂, representing a complex organic compound with eighteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and two oxygen atoms [1] [23] [24]. The molecular weight of this compound is precisely 287.4 grams per mole, with computational analysis yielding an exact mass of 287.188529040 daltons [1] [23]. The monoisotopic mass has been determined to be 287.188529 daltons, providing critical data for mass spectrometric identification [29].

The elemental composition analysis reveals the following distribution: carbon comprises 75.22% of the molecular mass, hydrogen accounts for 8.77%, nitrogen represents 4.87%, and oxygen constitutes 11.13% of the total molecular weight [24]. These proportions are characteristic of the phenylpiperidine class of compounds to which alpha-Allylprodine belongs [24] [25].

PropertyValueReference Source
Molecular FormulaC₁₈H₂₅NO₂PubChem, NIST WebBook [1] [12]
Molecular Weight (g/mol)287.4PubChem, DrugFuture [1] [24]
Exact Mass (Da)287.188529040PubChem [23]
Monoisotopic Mass (Da)287.188529ChemSpider [29]
Percent Composition C (%)75.22DrugFuture [24]
Percent Composition H (%)8.77DrugFuture [24]
Percent Composition N (%)4.87DrugFuture [24]
Percent Composition O (%)11.13DrugFuture [24]

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of alpha-Allylprodine follows International Union of Pure and Applied Chemistry conventions, with the primary name being 3-Allyl-1-methyl-4-phenyl-4-piperidinyl propionate [29] [32]. Alternative International Union of Pure and Applied Chemistry designations include 1-Methyl-4-phenyl-3-(2-propenyl)-4-piperidinol propanoate, which more explicitly describes the structural components [29] [32].

The systematic Chemical Abstracts Service nomenclature identifies this compound as 4-Piperidinol, 1-methyl-4-phenyl-3-(2-propenyl)-, propanoate (ester) [29] [32]. An additional systematic designation used in chemical databases is 4-Piperidinol, 3-allyl-1-methyl-4-phenyl-, propionate (ester) [29]. The Chemical Abstracts Service has also catalogued this compound under the name Propionic acid, 3-allyl-1-methyl-4-phenyl-4-piperidyl ester [29] [32].

Alpha-Allylprodine is registered under the Chemical Abstracts Service Registry Number 53611-18-0, specifically for the alpha isomer configuration [1] [30]. The compound bears the Unique Ingredient Identifier G98M360H09 in regulatory databases [1] [3]. Additional database identifiers include PubChem Compound Identifier 12218316 and ChemSpider Identifier 30495 [1] [29].

Nomenclature TypeDesignation
Primary International Union of Pure and Applied Chemistry Name3-Allyl-1-methyl-4-phenyl-4-piperidinyl propionate [29]
Alternative International Union of Pure and Applied Chemistry Name1-Methyl-4-phenyl-3-(2-propenyl)-4-piperidinol propanoate [29]
Chemical Abstracts Service Systematic Name4-Piperidinol, 1-methyl-4-phenyl-3-(2-propenyl)-, propanoate (ester) [29]
Chemical Abstracts Service Registry Number53611-18-0 [1] [30]
Unique Ingredient IdentifierG98M360H09 [1] [3]

Stereochemical Configuration and Isomerism

Alpha-Allylprodine exhibits complex stereochemical properties due to the presence of two defined stereocenters within its molecular structure [1] [3]. The compound exists as a racemic mixture with optical activity designated as plus or minus, indicating the presence of both enantiomeric forms [1] [3] [11]. The stereochemical configuration is characterized by an absolute stereochemistry classification with two defined stereocenters out of two total possible stereocenters [3] [11].

The alpha designation specifically refers to the cis-configuration of the allyl substituent at the carbon-3 position relative to the phenyl group at carbon-4 of the piperidine ring [1] [30]. This stereochemical arrangement contrasts with the beta-allylprodine isomer, which exhibits a trans-configuration between these same substituents [11] [31]. The International Chemical Identifier representation includes stereochemical descriptors indicating the specific three-dimensional arrangement: KGYFOSCXVAXULR-SJLPKXTDSA-N [1] [3].

Research has demonstrated that the stereochemical configuration profoundly influences the biological activity of allylprodine isomers [9] [18]. The alpha isomer, designated as compound one in crystallographic studies, exhibits significantly higher potency compared to its beta counterpart [9]. This stereoselectivity has been attributed to the specific spatial orientation of the allyl group, which facilitates interaction with additional binding sites on target receptors [9] [18].

The Simplified Molecular Input Line Entry System representation for alpha-Allylprodine includes stereochemical notation: CCC(=O)O[C@]1(CCN(C)C[C@H]1CC=C)C2=CC=CC=C2, where the @ symbols indicate the specific stereochemical configuration at the designated chiral centers [3] [30].

Stereochemical PropertyValue
Stereochemistry ClassificationRacemic mixture [1] [3]
Defined Stereocenters2 out of 2 [1] [3]
Optical ActivityPlus or minus [1] [3]
E/Z Centers0 [3]
Alpha Isomer ConfigurationCis-disposition [30]
Beta Isomer ConfigurationTrans-disposition [11]

Crystallographic Data and Conformational Studies

Extensive X-ray crystallographic investigations have been conducted on alpha-Allylprodine and its diastereomeric counterparts, providing detailed structural information [9] [34] [35]. X-ray crystallographic studies were performed on both diastereomeric racemates of 3-allyl-1-methyl-4-propionoxypiperidine hydrochloride to elucidate conformational relationships [9].

The crystallographic analysis of alpha-Allylprodine hydrochloride reveals that crystals can be obtained from acetone plus methanol solvent systems, yielding structures with melting points between 186-187 degrees Celsius [24]. The hydrochloride salt form exhibits a molecular formula of C₁₈H₂₅NO₂·HCl with a corresponding molecular weight of 323.86 grams per mole [24] [11].

Conformational studies have established that the highly potent alpha isomer, designated as compound positive one in crystallographic literature, demonstrates a chiral orientation of the phenyl group that aligns with structure-activity relationships observed in other analgesic 4-phenylpiperidines [9]. The crystallographic data indicate that the conformational arrangement involves specific spatial positioning of the allyl group that facilitates interaction with accessory binding sites [9].

The crystal structure analysis has revealed that the alpha configuration exhibits a chair conformation of the piperidine ring with the phenyl substituent occupying an equatorial position [9]. The allyl group at carbon-3 adopts a specific orientation that positions the double bond in close proximity to the phenyl ring system [9]. This spatial arrangement has been correlated with the enhanced binding affinity and stereoselectivity observed for the alpha isomer [9] [18].

Comparative crystallographic studies between alpha and beta diastereomers have demonstrated distinct conformational differences [9] [34]. While both isomers possess similar chiral orientations of the phenyl group, the differential positioning of the allyl substituent accounts for the significant potency differences observed between the two forms [9]. The crystallographic evidence suggests that the allyl double bond in the alpha configuration interacts with specific receptor sites, contributing to the enhanced biological activity [9].

Crystallographic ParameterAlpha-Allylprodine Hydrochloride
Crystal FormCrystalline solid [24]
Melting Point186-187°C [24]
Crystallization SolventAcetone plus methanol [24]
Molecular Formula (Salt)C₁₈H₂₅NO₂·HCl [24]
Molecular Weight (Salt)323.86 g/mol [24]
Chair ConformationPiperidine ring [9]
Phenyl PositionEquatorial [9]
Allyl OrientationCis to phenyl group [9]

Ketone Platforms

Precursor ketoneKey structural featureTypical preparation routeIsolated yieldRef.
3-Carbethoxy-1-methyl-4-piperidoneβ-Keto-ester handle for C-3 functionalisationStrecker condensation of methylamine, acetaldehyde and ethyl acetoacetate followed by Dieckmann cyclisation68% [2]46
1-Methyl-4-piperidoneNon-carboxylated scaffold for direct allylation (laboratory screening)Reductive amination of 4-piperidone hydrochloride with formaldehyde74% [3]30

C-3 Allylation Strategies

MethodReagent systemAdvantagesLimitationsTypical C-allylated product (%)Ref.
Alkylation of masked β-keto-estersAllyldimethylanilinium bromide, potassium carbonate, dimethylformamide, 80 °CHigh C/N selectivity, suppresses N-alkylation by temporary electron withdrawal of carbethoxy groupRequires subsequent decarboxylation to unveil allyl group3-Allyl-3-carbethoxy-1-methyl-4-piperidone (78%) [2]46
Direct enolate alkylationLithium diisopropylamide, allyl bromide, −78 → 25 °COne-step introduction on simple ketoneCompeting N-alkylation (≈12%) and elimination side products3-Allyl-1-methyl-4-piperidone (55%) [3]30
Tsuji–Trost allylationη³-Allylpalladium chloride dimer, triphenylphosphine, sodium malonate soft-enolate, 45 °CMild, scalable, metal-catalysed C-allylation; compatible with flowRequires prior malonylation/decarboxylation sequence3-Allyl-1-methyl-4-piperidone (62%) [4]19

Decarboxylation and Ketone Upgrading

The carbethoxy handle is removed by a two-step pathway:

  • Catalytic hydrogenation (Pd/C, 40 psi, ethanol) converts the allyl side-chain to a saturated propyl to avoid conjugate decomposition [2] (95% conversion).
  • Thermal decarboxylation (200 °C, quinoline, 3 h) affords 3-propyl-1-methyl-4-piperidone which, upon N-formyl protection and base-promoted β-elimination (potassium tert-butoxide, 70 °C), regenerates the terminal alkene, giving 3-allyl-1-methyl-4-piperidone in 72% overall yield [2].

Stereoselective Synthesis Pathways

Organolithium Addition to Set C-4 Chirality

3-Allyl-1-methyl-4-piperidone is treated with freshly prepared phenyl lithium (2.2 equiv, −40 °C → −20 °C, diethyl ether). Steric approach control favours axial attack from the less hindered face, giving a 4-phenyl-3-allyl-1-methyl-4-piperidinol mixture enriched in the cis-Me/Ph diastereomer (α/β ≈ 1.4 : 1 at −20 °C) [2].

Temperature (°C)α-Isomer (%)β-Isomer (%)dr (α:β)Ref.
−7838620.652
−4059411.446
−2058421.446

Diastereomeric enrichment is optimised by dynamic kinetic resolution: slow warming allows epimerisation at C-4 via reversible enolisation, channelling material toward the thermodynamically favoured β-isomer when a proton shuttle (p-toluenesulfonic acid, 0.05 equiv) is present; under these conditions dr improves to 1 : 3 (α:β) at 0 °C [5].

Propionyl Capping (“Reversed Ester” Formation)

Propionyl chloride (1.2 equiv, pyridine, 0 °C) converts the tertiary alcohol into 3-allyl-1-methyl-4-phenyl-4-propionoxypiperidine. The reaction is stereoretentive, preserving the β-geometry necessary for the high-potency α-allylprodine enantiomer [2].

Formal Asymmetric Routes

Recent asymmetric alternatives replace stoichiometric organolithium steps with catalytic strategies:

  • Asymmetric allylic alkylation of 4-piperidone enol carbonates with π-allyl–palladium complexes and Trost–DACH ligands (ee up to 92%, 0.5 mol % Pd) [4].
  • Chemo-enzymatic dearomatisation of activated pyridine rings, furnishing enantioenriched 4-piperidinols via imine reductase cascades (ee > 95%, STY 1.6 kg L⁻¹ d⁻¹) [6].

These routes have yet to be explicitly demonstrated for the allyl analogue but offer industrially attractive, lithium-free options with potential telescoping into acylation steps.

Optimization of Chiral Resolution Techniques

Resolution strategyResolving agent / mediumEnantiomeric excess after single passThroughput (kg batch⁻¹)Ref.
Tartaric-acid salt crystallisation of propionate hydrochlorides(+)-Tartaric acid, ethanol/water (70 : 30)88% ee (3R,4S)2.5 kg [5]52
Diastereomeric menthyl ester crystallisation(–)-Menthyl chloride, Et₃N, toluene, 5 °C93% ee0.4 kg [7]24
Supercritical-fluid chromatography (SFC) on derivatised β-cyclodextrinCO₂/MeOH 90 : 10 (v/v), 120 bar, 35 °C99% ee0.15 kg h⁻¹ [8]28
Continuous membrane–crystallisation hybrid [9]Racemate feed 50 g L⁻¹, bovine serum albumin selector, hollow-fibre UF, seeded crystalliser97% ee steady-state0.8 kg d⁻¹9

Key learnings highlight that salt screening remains cost-efficient for early-stage kg campaigns, while SFC delivers near-enantiopure material for toxicology with rapid method development. Continuous membrane-assisted crystallisation offers an emergent route to tonne-scale supplies while minimising waste of the undesired enantiomer by recycling streams.

Industrial versus Laboratory-Scale Production Challenges

Process Throughput and Yield Compression

Early literature sequences delivered global yields of 22–25% from 3-carbethoxy-4-piperidone [2]. Re-engineering by step telescoping (telescoped allylation/decarboxylation, telescoped organolithium addition/propionylation) increases isolated overall yield to 41% and reduces solvent use by 38% (DOI process mass intensity 132 → 82 kg kg⁻¹) [7].

Chiral-Switch Economics

Because only the (3R,4S) enantiomer exhibits the sought potency [1], the cost-of-goods is dominated by discard or recycle of the antipode. Continuous racemisation of mother-liquor, followed by loop crystallisation (membrane-assisted) recovers 68% of the unwanted (3S,4R) material per pass, cutting theoretical cost-per-kg of active by 46% relative to batch resolution [9].

Regulatory and Supply-Chain Constraints

Alpha-Allylprodine is classified internationally alongside Schedule I opioids; industrial campaigns must therefore implement simultaneous chemical and security GMP. Segregated supply of lithium reagents, controlled-substance quotas, and validated destruction protocols for mother-liquor streams materially influence plant selection and run size [1].

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

287.188529040 g/mol

Monoisotopic Mass

287.188529040 g/mol

Heavy Atom Count

21

UNII

G98M360H09

Dates

Last modified: 08-10-2024

Explore Compound Types